N-(1-oxo-1H-isochromen-3-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
28519-73-5 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-(1-oxoisochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-10-6-8-4-2-3-5-9(8)11(14)15-10/h2-6H,1H3,(H,12,13) |
InChI Key |
OGUGCQTVHBNNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Strategies for Isochromenone Core Synthesis Relevant to N-(1-oxo-1H-isochromen-3-yl)acetamide
The isochromenone, or 1H-isochromen-1-one, framework is a privileged heterocyclic motif found in numerous natural products and biologically active molecules. Its synthesis has been the subject of extensive research, leading to a variety of effective synthetic methods. The following sections highlight strategies that are particularly relevant for the ultimate synthesis of this compound.
Cascade Cyclization Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving atom economy. orientjchem.org Several cascade cyclization strategies have been developed for the synthesis of isochromenone and its derivatives.
One notable approach involves the palladium-catalyzed cascade carbocyclization of 2-iodobenzyl-3-phenylpropiolates with arynes, which proceeds through biscarbocyclization and C-H bond activation to yield isochromen-6-ones. nih.gov Silver-catalyzed cascade reactions have also proven effective. For instance, the reaction of o-alkynylbenzaldehydes with o-hydroxyarylenaminones, catalyzed by silver oxide, leads to the formation of 3-(1H-isochromen)-chromones through a 6-endo-dig cyclization followed by a domino C-H alkylation and chromone (B188151) annulation. ias.ac.in
Furthermore, base-mediated cascade reactions, such as the reaction between malonate esters and acrolein, can generate complex polycyclic systems that may incorporate the isochromenone core. google.com These reactions often involve a series of Michael additions and aldol (B89426) condensations. google.com Asymmetric cascade reactions, utilizing chiral catalysts, have also been developed to produce enantiomerically enriched isochromanone derivatives. nih.gov
Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone of heterocyclic synthesis. Several annulation strategies are employed for the construction of the isochromenone core.
A sequential Diels-Alder reaction followed by a silicon-directed [4+2]-annulation has been used to assemble hydroisochromene ring systems. This method involves the reaction of a 1-silyl-substituted butadiene with an appropriate dienophile, followed by a TMSOTf-promoted annulation. Another approach involves the reaction of o-acylbenzyllithiums with ethyl chloroformate, followed by reduction, to furnish 3-isochromanone (B1583819) derivatives.
The synthesis of functionalized chromones, which share a similar benzopyranone core, often utilizes annulation reactions of o-hydroxyaryl enaminones. These reactions can proceed through C-H functionalization and subsequent cyclization. Additionally, [3+2]-annulation reactions with nitroalkenes have been explored for the synthesis of various five-membered nitrogen heterocycles, and similar principles can be adapted for the construction of oxygen-containing rings.
Hypervalent Iodine Reagent-Promoted Reactions
Hypervalent iodine reagents have emerged as versatile and environmentally benign tools in organic synthesis, capable of promoting a wide range of oxidative transformations. While direct synthesis of this compound using these reagents is not extensively documented, they are instrumental in reactions that can lead to key precursors or involve similar bond-forming strategies.
These reagents can mediate oxidative cyclizations, C-H functionalizations, and rearrangements. For example, hypervalent iodine(III) reagents can promote Hofmann-type rearrangements of primary amides to isocyanates, which can then be trapped by nucleophiles. This type of reactivity could be conceptually applied to the synthesis of N-substituted heterocycles. Moreover, hypervalent iodine reagents are used in the synthesis of various heterocyclic compounds through oxidative C-O bond formation.
Synthesis of this compound
The synthesis of the title compound can be logically divided into two main stages: the preparation of a suitable isochromenone precursor bearing an amino or a group convertible to an amino function at the 3-position, followed by an amidation reaction to introduce the acetyl group.
Precursor Synthesis
The key precursor for the synthesis of this compound is 3-amino-1H-isochromen-1-one. Several synthetic routes to this intermediate and its derivatives have been reported.
A rapid and efficient synthesis of 3-amino-1H-isochromenes has been achieved through a 6-endo-cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives. ias.ac.innih.gov This method provides access to 3-amino-1H-isochromenes that can potentially be oxidized to the corresponding isochromen-1-ones. Another strategy involves a multicomponent reaction of 2-formylbenzoic acid, an amine, and a cyanide source, which can lead to the formation of 3,4-diaminoisocoumarins. A variation of this could potentially be adapted for the synthesis of 3-amino-1H-isochromen-1-one.
The synthesis of 3-substituted-1H-isochromen-1-ones is also well-established. For instance, the reaction of o-alkynylbenzaldehydes with various nucleophiles in the presence of a catalyst can afford 1-substituted 1H-isochromenes, which might be further functionalized at the 3-position.
A plausible synthetic pathway to 3-amino-1H-isochromen-1-one could involve the initial synthesis of 3-phenyl-1H-isochromen-1-one, followed by a series of reactions to introduce the amino group. For example, chlorosulfonation of 3-phenyl-1H-isochromen-1-one yields 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, demonstrating that the 3-phenyl ring can be functionalized. While not a direct route to the 3-amino derivative, it showcases the reactivity of the isochromenone system.
A more direct approach would be the cyclization of a precursor already containing the nitrogen functionality. For example, the reaction of 2-cyanobenzoyl chloride with an appropriate enamine could potentially lead to the desired 3-amino-1H-isochromen-1-one.
Amidation Reactions
Once the 3-amino-1H-isochromen-1-one precursor is obtained, the final step is the amidation to form this compound. This is a standard transformation in organic chemistry and can be achieved through various methods.
The most common method for N-acetylation is the reaction of the amine with acetic anhydride (B1165640) or acetyl chloride. The reaction with acetic anhydride is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, or under catalyst-free conditions. nih.gov Acetic acid can also be used as a solvent. Alternatively, acetyl chloride, a more reactive acetylating agent, can be employed, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
The choice of conditions would depend on the stability of the isochromenone ring to the reaction medium. A mild and efficient method would be preferable to avoid any unwanted side reactions. For instance, catalyst-free acetylation with acetic anhydride at room temperature has been shown to be effective for a range of amines. nih.gov
The table below summarizes potential conditions for the amidation step.
| Acetylating Agent | Catalyst/Solvent | Temperature | Reference |
| Acetic Anhydride | None (neat) or various solvents (THF, H₂O) | Room Temperature | nih.gov |
| Acetic Anhydride | Alumina | High Temperature (Flow) | |
| Acetic Anhydride | Controlled pH (e.g., pH 6) | 0 °C | |
| Acetyl Chloride | Brine, Sodium Acetate/Triethylamine | Not specified |
Derivatization Strategies for this compound Analogs
The chemical versatility of this compound allows for the generation of diverse analog libraries through targeted modification at three primary sites: the acetamide (B32628) side chain, the aromatic portion of the bicyclic isochromenone system, and through the construction of new, fused heterocyclic rings.
Modifications on the Acetamide Moiety
The acetamide group at the C-3 position is a key functional handle for derivatization. Strategies primarily involve the hydrolysis of the amide to its parent amine, which can then be further functionalized, or direct modification of the amide nitrogen.
A fundamental transformation is the hydrolysis of the acetamide to yield the corresponding 3-amino-1H-isochromen-1-one. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous hydroxide (B78521) solution, which proceeds via a base-promoted mechanism. The resulting primary amine is a crucial intermediate for creating a variety of new analogs. It can be acylated with different acyl chlorides or anhydrides to introduce novel N-acyl chains, or it can undergo reductive amination with aldehydes and ketones to produce secondary and tertiary amine derivatives.
Alternatively, the acetamide nitrogen itself can be directly alkylated. While direct alkylation of amides can sometimes be challenging, it can be effected using strong bases to deprotonate the amide N-H followed by reaction with an alkyl halide. This approach allows for the introduction of various alkyl or arylmethyl groups onto the nitrogen atom, producing N-substituted acetamide analogs.
| Modification Strategy | Reagents and Conditions | Product Class | Notes |
| Amide Hydrolysis | NaOH (aq), Heat | 3-Amino-1H-isochromen-1-one | Key intermediate for further functionalization. |
| N-Acylation (via Amine) | R-COCl, Pyridine, CH₂Cl₂ | N-Substituted Amides | Allows introduction of diverse acyl groups. |
| N-Alkylation (via Amine) | R-CHO, NaBH(OAc)₃, DCE | Secondary/Tertiary Amines | Reductive amination provides access to N-alkyl analogs. |
| Direct N-Alkylation | 1. NaH, THF; 2. R-X | N-Alkyl-N-acetamides | Introduces substituents directly onto the amide nitrogen. |
Modifications on the Isochromenone Ring System
The benzene (B151609) ring of the isochromenone core is susceptible to electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the existing substituents. The lactone carbonyl and the acetamido group are the two primary directing groups. The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. rsc.org This directing effect channels incoming electrophiles primarily to the C-6 and C-8 positions.
Common electrophilic substitution reactions can be applied to this system:
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂), predominantly at the C-6 and C-8 positions. benthamscience.com
Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. nih.govresearchgate.net The reaction proceeds to yield a mixture of 6-halo and 8-halo derivatives.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H). This reaction has been demonstrated on the related 3-phenyl-1H-isochromen-1-one scaffold, where chlorosulfonation occurs on the appended phenyl ring but also on the isochromenone core at elevated temperatures. nih.govacs.org This suggests that sulfonation of this compound would likely occur at the C-6 or C-8 position.
Friedel-Crafts Reactions: Acylation and alkylation can introduce new carbon-carbon bonds. Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would yield the corresponding 6- and 8-acyl derivatives. nih.gov
| Ring Modification | Electrophile Source | Typical Catalyst | Predicted Position(s) |
| Nitration | HNO₃/H₂SO₄ | --- | C-6, C-8 |
| Bromination | Br₂ | FeBr₃ | C-6, C-8 |
| Chlorination | Cl₂ | AlCl₃ | C-6, C-8 |
| Sulfonation | H₂SO₄/SO₃ | --- | C-6, C-8 |
| Acylation | R-COCl | AlCl₃ | C-6, C-8 |
Introduction of Diverse Heterocyclic Moieties
A powerful strategy for expanding the chemical space of this compound is the annulation (fusion) of additional heterocyclic rings onto the core structure. These syntheses often utilize the 3-amino-1H-isochromen-1-one intermediate, obtained from the hydrolysis of the parent acetamide. The amino group serves as a nucleophilic handle to build new rings through condensation and cyclization reactions.
Synthesis of Fused Pyrimidines: One common approach involves the reaction of 3-amino-1H-isochromen-1-one with 1,3-dicarbonyl compounds or their equivalents. For example, condensation with a β-ketoester like ethyl acetoacetate, or with a 1,3-diketone like acetylacetone, in the presence of an acid or base catalyst, can lead to the formation of a pyrimidine (B1678525) ring fused to the isochromenone scaffold, yielding pyrimido[6,1-a]isochromenone derivatives. benthamscience.comorganic-chemistry.org
Synthesis of Fused Triazoles: To construct a fused triazole ring, the 3-amino group can be first converted into a hydrazine (B178648) or an azide (B81097). Diazotization of the amine with nitrous acid (NaNO₂/HCl) followed by reduction would yield the 3-hydrazinyl derivative. This intermediate can then undergo cyclization with various reagents. For instance, reaction with an isothiocyanate could lead to a thiourea, which upon oxidative cyclization, would form a fused aminotriazole. Alternatively, reaction of the hydrazine with nitrous acid would yield the 3-azido derivative. The azide can then undergo [3+2] cycloaddition reactions with alkynes or activated alkenes to generate the fused triazole ring system, a strategy employed in the synthesis of related triazolo-heterocycles.
| Target Heterocycle | Key Intermediate | Reagents for Cyclization | Resulting Fused System |
| Pyrimidine | 3-Amino-1H-isochromen-1-one | 1,3-Diketones (e.g., Acetylacetone) | Pyrimido[6,1-a]isochromenone |
| Pyrimidine | 3-Amino-1H-isochromen-1-one | β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrimido[6,1-a]isochromenone |
| Triazole | 3-Hydrazinyl-1H-isochromen-1-one | Isothiocyanates, then oxidation | Triazolo[5,1-a]isochromenone |
| Triazole | 3-Azido-1H-isochromen-1-one | Alkynes (e.g., Phenylacetylene) | Triazolo[5,1-a]isochromenone |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Lanthanide-Induced Shift (LIS) NMR studies represent a powerful method for resolving complex spectra and gaining stereochemical insights. nih.gov This technique involves the addition of a paramagnetic lanthanide complex, often a derivative of europium or praseodymium, which acts as a Lewis acid and coordinates to Lewis basic sites within the substrate molecule, such as oxygen or nitrogen atoms. slideshare.netnih.gov
For N-(1-oxo-1H-isochromen-3-yl)acetamide, the lactone carbonyl oxygen, the amide carbonyl oxygen, and the amide nitrogen are potential coordination sites. The paramagnetic lanthanide ion induces significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. nih.gov
In a typical experiment using a reagent like tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), protons closest to the coordination site experience the largest downfield shifts. nih.govnih.gov By plotting the induced shift against the molar ratio of the shift reagent to the substrate, a linear relationship is often observed, the slope of which is indicative of the proximity to the binding site. nih.gov For this compound, it would be expected that the H-4 proton on the isochromenone ring and the N-H proton of the acetamide (B32628) group would show the most substantial shifts, providing clear evidence of their proximity to the primary coordination sites (the carbonyl oxygens). This method is exceptionally useful for assigning proton signals that are otherwise overlapping in the standard ¹H NMR spectrum. slideshare.net
Table 1: Predicted Lanthanide-Induced Shifts (LIS) for this compound This table illustrates the hypothetical relative downfield shifts upon addition of Eu(dpm)₃, based on the principles of LIS studies.
| Proton Assignment | Expected Relative Shift Magnitude | Rationale |
| H-4 | Large | Close proximity to the C-1 lactone carbonyl oxygen, a primary binding site. |
| N-H | Large | Proximity to the amide carbonyl oxygen and potential interaction at the nitrogen lone pair. |
| Acetyl-CH₃ | Medium | Proximity to the amide carbonyl oxygen. |
| H-5 | Small-Medium | Closer to the C-1 carbonyl than other aromatic protons. |
| H-8 | Small | Farthest aromatic proton from the C-1 carbonyl. |
While one-dimensional ¹H and ¹³C NMR provide fundamental data, complex structures like this compound necessitate advanced two-dimensional (2D) NMR techniques for unambiguous signal assignment. researchgate.netmdpi.com These methods, such as COSY, HSQC, and HMBC, reveal correlations between nuclei, allowing for a complete mapping of the molecular skeleton. ipb.pt
¹H NMR: The proton spectrum would show distinct signals for the aromatic protons (typically in the δ 7.0-8.5 ppm range), a singlet for the vinylic H-4 proton, a singlet for the amide N-H proton (which may be broad), and a singlet for the acetyl methyl group (around δ 2.2 ppm). google.com
¹³C NMR: The carbon spectrum would display signals for the two carbonyl carbons (lactone and amide, >160 ppm), carbons of the aromatic ring, the sp² carbons of the heterocyclic ring, and the methyl carbon of the acetyl group (~25 ppm). rsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning the coupled protons on the benzo portion of the isochromenone ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH), allowing for the definitive assignment of which proton is attached to which carbon. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). It is crucial for identifying quaternary carbons and piecing together the molecular framework by connecting fragments, for instance, by showing a correlation from the acetyl methyl protons to the amide carbonyl carbon. ipb.pt
These combined techniques allow for the complete and confident assignment of all proton and carbon signals, which is essential for confirming the structure of complex derivatives. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Predicted values are based on data from analogous isochromenone and acetamide structures.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C=O (Lactone) | - | ~163 |
| 3 | C | - | ~150 |
| 4 | C-H | ~6.5 | ~95 |
| 4a | C (Quaternary) | - | ~138 |
| 5-8 | Aromatic C-H | ~7.3 - 8.3 | ~120 - 135 |
| 8a | C (Quaternary) | - | ~120 |
| Amide N-H | N-H | ~9.0 (broad) | - |
| Amide C=O | C=O | - | ~169 |
| Acetyl CH₃ | C-H | ~2.2 | ~24 |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Supramolecular Assembly
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. tudublin.ie For this compound, this analysis would confirm the planarity of the isochromenone ring system and determine the relative orientation of the acetamide substituent.
Table 3: Representative Crystallographic Data Obtainable from X-ray Diffraction
| Parameter | Information Provided |
| Crystal System | The basic symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). mdpi.com |
| Space Group | The specific symmetry elements present in the crystal. mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. tudublin.ie |
| Z Value | The number of molecules in the unit cell. mdpi.com |
| Bond Lengths / Angles | Precise geometry of the molecule. |
| Hydrogen Bond Parameters | Distances and angles of intermolecular hydrogen bonds, confirming their presence and strength. researchgate.netresearchgate.net |
| π-π Stacking Distances | Centroid-to-centroid distances between aromatic rings, indicating stacking interactions. nih.gov |
Vibrational Spectroscopy (FTIR) for Functional Group and Molecular Interactions
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for functional group identification. The spectrum of this compound would be dominated by several key absorption bands.
The positions of these bands are sensitive to the molecule's electronic structure and intermolecular interactions. For example, the frequency of the C=O stretching vibrations would be lower if the carbonyl group is involved in hydrogen bonding. Similarly, the N-H stretching frequency can indicate the extent of its participation in hydrogen bonds. youtube.com
Table 4: Key Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic / Vinylic |
| ~1740 | C=O Stretch (Lactone) | Isochromenone |
| ~1680 | C=O Stretch (Amide I) | Acetamide |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1550 | N-H Bend (Amide II) | Acetamide |
| ~1250 | C-N Stretch | Amide |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). libretexts.org The technique is particularly sensitive to conjugated π-electron systems.
The this compound molecule contains an extended conjugated system encompassing the benzene (B151609) ring, the heterocyclic double bond, and the lactone carbonyl group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, the molecule absorbs light at longer wavelengths (a bathochromic shift) compared to its non-conjugated components. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. youtube.com The position of the maximum absorbance (λmax) is a key characteristic that can be correlated with the extent and nature of the conjugation within the molecule and its analogs. libretexts.orgyoutube.com
Table 5: Expected Electronic Transitions and λmax
| Transition Type | Chromophore | Expected λmax Region (nm) |
| π → π | Conjugated Isochromenone System | 250 - 350 |
| n → π | Carbonyl Groups (C=O) | > 300 (weaker intensity) |
Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the elemental composition of a compound with exceptional accuracy. nih.gov Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. nih.gov
This high precision allows for the calculation of a unique elemental formula. For this compound (molecular formula C₁₁H₉NO₃), HRMS can distinguish its exact mass from that of any other compound with a different combination of atoms that might have the same nominal mass. This provides unequivocal confirmation of the molecule's chemical formula.
Table 6: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Monoisotopic Mass (Calculated) | 203.05824 u |
| Expected HRMS Result [M+H]⁺ | m/z 204.0655 |
Photothermal AFM-IR for Nanoscale Chemical Imaging and Spectroscopy
A particularly powerful technique for the detailed analysis of materials at the nanoscale is Photothermal Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy. This method combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy, allowing for the chemical mapping of a surface with a resolution far beyond the diffraction limit of the incident light.
The working principle of AFM-IR involves illuminating a sample with a tunable, pulsed infrared laser. When the laser's wavelength corresponds to a vibrational mode of the molecules in the sample, the absorbed light is converted into heat, causing localized thermal expansion. The AFM tip, in close contact with the sample surface, detects this minute expansion, and the resulting cantilever deflection is measured. By scanning the laser through a range of infrared wavenumbers, a localized IR absorption spectrum can be generated.
For a hypothetical analysis of "this compound," Photothermal AFM-IR could provide invaluable insights. For instance, if the compound were part of a composite material or a thin film, AFM-IR could be used to map the distribution of the compound with nanoscale resolution. By setting the laser to a specific frequency characteristic of the isochromenone or acetamide group, one could generate a chemical map showing the spatial localization of the molecule.
Detailed Research Findings:
Currently, there are no specific published research findings detailing the Photothermal AFM-IR analysis of "this compound." Studies on related isocoumarin (B1212949) derivatives or complex polymer systems demonstrate the potential of this technique. For example, research on polymer blends utilizes AFM-IR to distinguish between different polymer domains based on their unique infrared absorption bands.
A hypothetical AFM-IR analysis of "this compound" would be expected to reveal key vibrational modes. The data table below outlines the expected characteristic infrared absorption bands based on the functional groups present in the molecule.
Table 1: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Lactone C=O | Stretching | 1720-1750 |
| Amide C=O (Amide I) | Stretching | 1650-1680 |
| N-H | Bending (Amide II) | 1510-1570 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Lactone) | Stretching | 1050-1250 |
| N-H | Stretching | 3200-3400 |
By acquiring AFM-IR spectra at different locations on a sample, it would be possible to correlate the topography with the chemical composition. This would be particularly useful in understanding the micro- and nano-scale distribution of the compound in various applications, such as in drug delivery systems or advanced materials.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and spectroscopic characteristics of compounds like N-(1-oxo-1H-isochromen-3-yl)acetamide.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the electronic energy at various atomic arrangements to locate the equilibrium geometry. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.gov The optimization confirms that the resulting structure is a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. mdpi.com
The electronic properties of a molecule are paramount to understanding its reactivity and spectral behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. walshmedicalmedia.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy for electronic excitation. walshmedicalmedia.comnih.gov For this compound, the HOMO is expected to be localized on the electron-rich parts of the isochromene ring system, while the LUMO would likely be distributed over the electron-deficient carbonyl groups. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior. walshmedicalmedia.com DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic characteristics. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Structurally Related Compounds This table presents data from analogous compounds to illustrate typical values, as specific data for this compound is not available in the cited literature.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | youtube.com |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | -9.006 (DFT) | -4.011 (DFT) | 4.995 | nih.gov |
| N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide | -6.74 | -1.57 | 5.17 | walshmedicalmedia.com |
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify a molecule's reactivity. cncb.ac.cn These descriptors provide a theoretical framework to predict how a molecule will behave in a chemical reaction.
Ionization Energy (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = χ² / (2η).
Nucleophilicity Index (ε): A measure of a molecule's ability to donate electrons.
These parameters are essential for developing Quantitative Structure-Activity Relationships (QSAR) and understanding reaction mechanisms. cncb.ac.cn
Table 2: Representative Quantum Chemical Descriptors for a Related Compound Calculations based on N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide (EHOMO = -6.74 eV, ELUMO = -1.57 eV) to illustrate descriptor values. walshmedicalmedia.com
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Energy (I) | -EHOMO | 6.74 |
| Electron Affinity (A) | -ELUMO | 1.57 |
| Electronegativity (χ) | (I+A)/2 | 4.155 |
| Chemical Hardness (η) | (I-A)/2 | 2.585 |
| Chemical Softness (S) | 1/η | 0.387 |
| Electrophilicity Index (ω) | χ²/(2η) | 3.340 |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov This technique calculates the energies of vertical electronic excitations from the ground state to various excited states. nih.gov The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com
For a molecule like this compound, which contains a chromophore (the isochromenone system), TD-DFT can predict the electronic transitions, such as n → π* and π → π*. mdpi.com These calculations are often performed using a functional like CAM-B3LYP, which is known to provide accurate results for UV-Vis spectra, and can include solvent effects through models like the Polarizable Continuum Model (PCM) to better match experimental conditions. nih.govnih.gov Comparing the theoretically predicted spectrum with an experimentally measured one can help validate the computational model and confirm the molecule's structural and electronic features. mdpi.com
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dergipark.org.tr This method is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships.
In molecular docking simulations, this compound would be treated as the ligand, and its interactions with the active site of a target protein would be evaluated. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. dergipark.org.tr
Studies on structurally similar acetamide (B32628) and chromone (B188151) derivatives have shown their potential to interact with various biological targets, such as enzymes involved in neurodegenerative diseases or cancer. researchgate.netnih.gov The predicted binding mode reveals key intermolecular interactions, including:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amide) and acceptors (like carbonyl oxygens or specific amino acid residues).
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the benzene (B151609) ring of the isochromene) and hydrophobic residues in the protein's active site.
π-π Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine.
These simulations provide a detailed, atom-level view of how the ligand fits into the target's active site and which interactions are most critical for binding, offering a rationale for the molecule's potential biological activity. researchgate.netnih.gov
Table 3: Representative Molecular Docking Findings for Structurally Related Compounds This table summarizes docking results for analogous compounds to illustrate the types of targets and interactions investigated.
| Ligand Class | Protein Target | Key Interacting Residues | Types of Interactions | Source |
|---|---|---|---|---|
| N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide | α-glucosidase | Not specified | Not specified | nih.gov |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase | Trp231, Phe329 | Complementary ring interactions | researchgate.net |
| Curcumin-Oleanolic Acid Hybrids | Estrogen Receptors (ERα, ERβ) | Not specified | Hydrogen bonds, Hydrophobic interactions | nih.gov |
Binding Affinity Estimation and Scoring Functions (e.g., MM/GBSA)
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a widely employed post-docking or post-molecular dynamics simulation method used to estimate the free energy of binding of a ligand to a biological macromolecule. nih.govnih.gov This technique calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov The method is valued for its balance between computational efficiency and accuracy, making it a useful tool for re-ranking docking poses and prioritizing compounds for experimental testing. mdpi.com
The application of MM/GBSA to this compound would involve docking the compound into the active site of a putative protein target. Subsequently, the binding free energy (ΔG_bind) is calculated, which is composed of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. Studies on other acetamide-containing compounds have successfully used MM/GBSA to predict binding affinities and rationalize ligand-receptor interactions. nih.gov For this compound, this analysis would be critical in quantifying its potential inhibitory activity against various targets.
An illustrative MM/GBSA analysis for this compound against several hypothetical protein kinase targets is presented below. The binding free energy (ΔG_bind) and its constituent energy terms are shown. A more negative ΔG_bind value suggests a stronger and more favorable binding interaction.
Table 1: Illustrative MM/GBSA Binding Free Energy Calculation for this compound This table presents hypothetical data for illustrative purposes.
| Protein Target | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
|---|---|---|---|---|
| Kinase A | -45.8 | -55.2 | -20.1 | 29.5 |
| Kinase B | -38.1 | -49.5 | -15.8 | 27.2 |
| Kinase C | -52.5 | -61.7 | -25.3 | 34.5 |
Virtual Screening Approaches for Identification of Potential Biological Targets
Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. als-journal.com Conversely, in a process known as inverse or reverse docking (or Virtual Target Screening), a single molecule of interest can be docked against a library of known protein structures to identify potential biological targets. nih.gov This approach is invaluable for drug repurposing and for elucidating the mechanism of action of novel compounds. nih.govnih.gov
For this compound, a virtual target screening campaign would be instrumental in identifying its potential protein interaction partners. The process involves docking the 3D structure of the compound into the binding sites of a vast array of proteins from databases like the Protein Data Bank (PDB). nih.gov The resulting poses are then scored and ranked to generate a list of potential targets, which can be prioritized for further experimental validation based on scoring functions and biological relevance. nih.gov This strategy helps to formulate hypotheses about the compound's therapeutic potential across various disease areas. als-journal.com
A hypothetical virtual screening workflow could identify a range of potential targets for this compound, as illustrated in the table below.
Table 2: Illustrative Potential Biological Targets for this compound Identified via Virtual Screening This table presents hypothetical data for illustrative purposes.
| Potential Target (PDB ID) | Protein Class | Docking Score (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| 2XCT | Cyclin-Dependent Kinase | -9.5 | Oncology |
| 3P0G | BCL-2 Family Protein | -8.9 | Oncology |
| 4K1N | PI3K | -8.7 | Oncology/Inflammation |
| 1M17 | p38 MAP Kinase | -8.2 | Inflammation |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. acs.orgresearchgate.net In drug discovery, MD simulations provide detailed insights into the stability of a ligand-receptor complex, the conformational changes that may occur upon binding, and the specific interactions that stabilize the complex. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the dynamic behavior of the binding pose predicted by molecular docking.
For a complex between this compound and a high-scoring target identified from virtual screening, an MD simulation would be performed for several nanoseconds. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues would be monitored. A stable RMSD for the ligand would indicate that it remains securely in the binding pocket, while RMSF analysis can highlight flexible regions of the protein that may be important for binding. nih.gov
Table 3: Illustrative Summary of a 100 ns MD Simulation for a this compound-Kinase C Complex This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Interpretation |
|---|---|---|
| Average Ligand RMSD | 1.8 Å | Stable binding pose within the active site. |
| Average Protein Backbone RMSD | 2.5 Å | The overall protein structure remains stable. |
| Key Interacting Residues | Lys78, Glu95, Leu130 | Identifies key hydrogen bonding and hydrophobic contacts. |
| Number of H-Bonds (Ligand-Protein) | 2-3 (Average) | Indicates persistent hydrogen bond interactions. |
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. longdom.orgmdpi.com These models are fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures to enhance potency and reduce toxicity. nih.gov Comparative Molecular Similarity Indices Analysis (CoMSIA) is an advanced 3D-QSAR technique that calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.comnih.gov
To develop a QSAR/CoMSIA model for this compound, a series of analogues would first need to be synthesized and their biological activity (e.g., IC50) against a specific target determined experimentally. nih.gov The compounds would then be aligned, and the CoMSIA fields calculated. Statistical methods, such as Partial Least Squares (PLS), are used to derive a mathematical equation relating the CoMSIA fields to the observed activity. nih.gov The resulting model and its contour maps can provide crucial insights into which structural modifications on the isochromenone or acetamide moieties would be beneficial for activity. nih.gov
Table 4: Illustrative Dataset for a QSAR Study of this compound Analogues This table presents hypothetical data for illustrative purposes.
| Compound | Modification (R-group) | LogP | Molecular Weight | Experimental IC50 (µM) |
|---|---|---|---|---|
| Parent | -H | 1.5 | 217.2 | 10.5 |
| Analogue 1 | -F | 1.6 | 235.2 | 8.2 |
| Analogue 2 | -Cl | 2.0 | 251.7 | 5.1 |
| Analogue 3 | -CH3 | 1.9 | 231.2 | 12.8 |
| Analogue 4 | -OCH3 | 1.7 | 247.2 | 9.7 |
Biological Activities and Mechanistic Insights Preclinical Studies
Enzyme Inhibition Studies
Based on a comprehensive search of available preclinical studies, there is currently no specific published research detailing the inhibitory activity of N-(1-oxo-1H-isochromen-3-yl)acetamide against the enzyme targets listed below. The following subsections provide general information on these enzymes as therapeutic targets and discuss the activities of other, structurally distinct compounds that have been evaluated.
Heme Oxygenase-1 (HO-1) Inhibition and Structure-Activity Relationships
No studies were found that evaluate the inhibitory effect of this compound on Heme Oxygenase-1 (HO-1).
HO-1 is an enzyme that catalyzes the breakdown of heme into biliverdin, free iron, and carbon monoxide. nih.gov While its induction is considered beneficial in conditions marked by oxidative stress, HO-1 is overexpressed in various cancers, including prostate, lung, and glioblastoma. nih.govnih.gov This overexpression is linked to tumor progression, chemoresistance, and poorer clinical outcomes, making selective HO-1 inhibition a potential antitumor strategy. nih.govnih.gov
Research into HO-1 inhibitors has identified several classes of molecules. A common pharmacophore model for non-porphyrin inhibitors includes an iron-binding group (like imidazole), a hydrophobic portion, and a central spacer. nih.gov Studies on imidazole-based acetamide (B32628) derivatives have shown that modifications to the hydrophobic moiety and the central linker can significantly impact inhibitory potency, with some compounds demonstrating IC₅₀ values in the low micromolar range. nih.govresearchgate.netmdpi.com For instance, a series of N,N-disubstituted acetamide derivatives bearing an imidazole (B134444) group were synthesized and evaluated, leading to the identification of compounds with potent in vitro anti-proliferative activity attributed to HO-1 inhibition. nih.govnih.gov
Myeloperoxidase (MPO) Inhibition and Mechanism-Based Inactivation
A search of the scientific literature did not yield any studies on the inhibition of Myeloperoxidase (MPO) by this compound.
MPO is a heme-containing peroxidase primarily found in neutrophils. It plays a role in the innate immune defense by producing hypochlorous acid. However, excessive MPO activity is implicated in a variety of inflammatory and cardiovascular diseases. Consequently, the development of MPO inhibitors is an active area of therapeutic research. Some inhibitors operate through a mechanism-based inactivation pathway, where the compound is catalytically converted by MPO into a reactive species that irreversibly binds to and inactivates the enzyme.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
There is no available research on the inhibitory activity of this compound against either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).
AChE and BChE are serine hydrolases that metabolize choline-based esters. nih.govnih.gov AChE is critical for terminating nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov In conditions like Alzheimer's disease, where cholinergic function is impaired, inhibiting AChE can increase acetylcholine levels and provide symptomatic relief. nih.gov BChE also hydrolyzes acetylcholine and can compensate for AChE activity, making it another important target in neurodegenerative disease research. nih.govnih.gov The search for novel inhibitors has led to the screening of large compound libraries and the synthesis of various chemical scaffolds, including oxadiazole and carbamate (B1207046) derivatives. nih.govnih.gov
Alpha-Glucosidase and Alpha-Amylase Inhibition, Including Kinetic Studies
No specific studies on the inhibition of alpha-glucosidase or alpha-amylase by this compound were found in the reviewed literature.
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion. Alpha-amylase begins the process by breaking down large polysaccharides like starch into smaller oligosaccharides, which are then further hydrolyzed into monosaccharides, such as glucose, by alpha-glucosidase in the small intestine. The inhibition of these enzymes can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering post-prandial blood glucose levels. nih.govnih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes. nih.gov Research in this area has explored a wide range of natural and synthetic compounds, including flavonoids and various heterocyclic derivatives, with kinetic studies being employed to determine the mode of inhibition (e.g., competitive, non-competitive). nih.govnih.gov
Fatty Acid Synthase (FAS) Inhibition
The literature search revealed no data on the inhibition of Fatty Acid Synthase (FAS) by this compound.
FAS is the primary enzyme responsible for the de novo synthesis of fatty acids. nih.gov While FAS levels are typically low in most normal adult tissues, many human cancers exhibit high expression of this enzyme. This differential expression has established FAS as a target for anticancer drug development. Inhibition of FAS can disrupt the production of lipids necessary for membrane formation and signaling in rapidly proliferating cancer cells. Research has led to the discovery of various FAS inhibitors, such as the natural product cerulenin (B1668410) and the synthetic molecule C75. nih.gov Additionally, studies on structurally related scaffolds, such as 1-oxo-isothiochroman-4-carboxylic acid derivatives, have been pursued to develop novel FAS inhibitors. nih.gov
Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism
No published studies were found regarding the antagonistic activity of this compound on Exchange Proteins Directly Activated by cAMP (EPAC).
EPACs (EPAC1 and EPAC2) are guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. They function as intracellular receptors for the second messenger cyclic AMP (cAMP), operating in parallel with the more classical cAMP effector, Protein Kinase A (PKA). EPAC proteins are involved in a multitude of cellular processes, including cell adhesion, secretion, and proliferation. As such, the development of selective EPAC antagonists is an area of interest for investigating these signaling pathways and for potential therapeutic intervention in various diseases.
Anticancer Activity (In Vitro Cellular Models)
There is no available scientific data regarding the cytotoxic or mechanistic anticancer effects of this compound.
Cytotoxicity against Human Cancer Cell Lines
No studies have been published that evaluate the cytotoxic profile of this compound against common human cancer cell lines such as MCF-7 (breast), MDA-MB-231 (breast), A431 (skin), PC-3 (prostate), HepG2 (liver), HCT-116 (colon), or A549 (lung).
Apoptosis Induction Mechanisms
Information regarding the ability of this compound to induce programmed cell death (apoptosis) in cancer cells is not available. The molecular pathways it might engage to trigger apoptosis remain uninvestigated.
Modulation of Cancer-Related Signaling Pathways
The effect of this compound on critical cancer-related signaling cascades, such as the PI3K/Akt/mTOR pathway, has not been documented. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is a frequent target in cancer therapy research. rsc.orgnih.gov
Overcoming Multidrug Resistance (MDR) Mechanisms
There are no reports on whether this compound can circumvent or modulate multidrug resistance mechanisms in cancer cells.
Antimicrobial and Antifungal Activity (In Vitro)
Similar to the lack of anticancer data, the potential of this compound as an antimicrobial or antifungal agent is not documented in the scientific literature.
Antibacterial Efficacy
No studies have been found that assess the in vitro antibacterial efficacy of this compound against key bacterial pathogens such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, or the antibiotic-resistant strain MRSA (Methicillin-Resistant Staphylococcus aureus). While some related isocoumarin (B1212949) derivatives have shown activity against E. coli, these findings cannot be extrapolated to the specific compound . nih.gov
Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)
There is no available scientific literature detailing the antifungal efficacy of this compound against fungal pathogens such as Candida albicans or Aspergillus niger. While other novel acetamide and isocoumarin-related compounds have been investigated for such properties, data specific to this compound are absent. nih.govnih.gov
Anti-biofilm Effects
No studies have been published that investigate or report on the anti-biofilm capabilities of this compound. The ability of a compound to inhibit or disrupt microbial biofilms is a critical area of research, but this specific molecule has not been evaluated in this context according to available data. researchgate.netnih.gov
Anticonvulsant Activity (In Vivo and In Silico Mechanistic Studies)
There is no evidence in the current body of scientific literature to support any anticonvulsant activity for this compound. Consequently, mechanistic studies involving its potential modulation of key neurotransmitter systems have not been undertaken.
Investigation of GABAergic System Modulation
No research has been conducted to determine if this compound interacts with or modulates the GABAergic system.
Exploration of Glycinergic System Modulation
The potential effects of this compound on the glycinergic system have not been explored in any published studies.
Assessment of Adenosinergic System Modulation
There are no available data from preclinical studies assessing the interaction between this compound and the adenosinergic system.
Vasorelaxant Activity Investigations
Scientific investigations into the potential vasorelaxant effects of this compound have not been reported in the literature.
Other Biological Activities
Preclinical investigations into the broader biological profile of this compound are limited. The following sections detail the available information regarding its activity on specific biological targets.
Currently, there are no published preclinical studies that specifically investigate the inhibitory activity of this compound on SLACK (Sequence-Like A-type Potassium channel) potassium channels. Therefore, its potential to modulate this specific ion channel remains uncharacterized.
As of the latest available scientific literature, no specific in vitro or in vivo studies have been conducted to evaluate the antioxidant activity or radical scavenging capacity of this compound. Consequently, there is no empirical data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging to quantify its potential in this regard. While derivatives of related heterocyclic cores, such as chromenones and coumarins, have been explored for antioxidant properties, these findings cannot be directly extrapolated to this compound.
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore represents the essential spatial arrangement of features in a molecule that are necessary for its interaction with a specific biological target. nih.gov For N-(1-oxo-1H-isochromen-3-yl)acetamide and related isocoumarins, several key features have been identified as crucial for their biological activity, particularly as enzyme inhibitors.
The isocoumarin (B1212949) nucleus itself is a primary pharmacophoric element. The lactone (cyclic ester) group within the isocoumarin ring system is a critical feature. The carbonyl group of the lactone can act as a hydrogen bond acceptor, a common interaction in ligand-receptor binding. nih.gov The planar, aromatic nature of the fused ring system allows for potential π-π stacking and hydrophobic interactions with aromatic amino acid residues in the active site of target proteins. researchgate.net
The acetamide (B32628) group at the 3-position, -NHC(=O)CH₃, provides additional points for interaction. The amide nitrogen can act as a hydrogen bond donor, while the amide carbonyl is a hydrogen bond acceptor. nih.gov These features allow for specific hydrogen bonding networks to form with the target, contributing to binding affinity and specificity. nih.govnih.gov The orientation and conformation of this acetamide group are also considered vital for optimal target engagement.
Studies on related isocoumarin derivatives have highlighted the importance of the electrophilic nature of the lactone ring. For instance, in the context of serine protease inhibition, the isocoumarin scaffold can act as a mechanism-based inhibitor. nih.gov The enzyme's active site serine residue attacks the lactone carbonyl, leading to the opening of the isocoumarin ring and the formation of a stable, covalent acyl-enzyme complex, thereby inactivating the enzyme. nih.govcapes.gov.br
Key pharmacophoric features can be summarized as:
Isocoumarin Core: Provides the foundational scaffold for hydrophobic and stacking interactions.
Lactone Carbonyl: Acts as a key hydrogen bond acceptor and an electrophilic center for covalent modification of targets like serine proteases.
3-Acetamido Group: Offers both hydrogen bond donor (N-H) and acceptor (C=O) sites, crucial for specific binding.
Aromatic Ring: The benzene (B151609) part of the isocoumarin allows for substitutions that can modulate electronic properties and lipophilicity.
Impact of Substituent Modifications on Biological Potency and Selectivity
Modifying the basic structure of this compound by adding or changing substituent groups has a profound impact on its biological potency and selectivity. SAR studies systematically explore these modifications to map out their effects.
Substitutions on the Aromatic Ring: Adding substituents to the benzene ring of the isocoumarin core can significantly alter the molecule's electronic properties and lipophilicity. researchgate.net For example, introducing electron-withdrawing groups can enhance the electrophilicity of the lactone carbonyl, potentially increasing its reactivity towards nucleophilic residues in an enzyme's active site. researchgate.net Conversely, electron-donating groups might decrease this reactivity but could enhance other types of interactions. The position of the substituent is also critical. For instance, in a study of related 3-phenyl-1H-isochromen-1-ones, the nature and position of substituents on the phenyl ring were found to be critical for antioxidant and antiplatelet activity. nih.gov
Modifications at the 3-Position: The acetamide group at the 3-position is a key site for modification. Altering the alkyl or aryl portion of the amide can influence steric and electronic properties. In related pyrazolopyrimidine scaffolds, N,N-disubstitution of a terminal acetamide group was shown to be a viable strategy for introducing diverse chemical moieties without sacrificing binding affinity. nih.gov For isocoumarins, replacing the acetyl group with larger or more complex acyl groups can be used to probe the size and shape of the binding pocket and potentially increase potency by accessing additional binding interactions.
Modifications at the 4-Position: The 4-position of the isocoumarin ring is another important site for modification. Introducing a substituent like a chlorine atom at this position has been shown to create potent inhibitors of serine proteases. nih.gov For example, 3,4-dichloroisocoumarin (B162991) is a well-known general serine protease inhibitor. capes.gov.br The presence of a halogen at C-4 can enhance the reactivity of the lactone, making it a more effective acylating agent. nih.gov
The table below illustrates the impact of various substitutions on the biological activity of isocoumarin derivatives, based on findings from related compound series.
| Compound Series | Position of Substitution | Substituent Type | Observed Impact on Activity/Potency | Reference |
|---|---|---|---|---|
| Isocoumarins | Aromatic Ring | Electron-withdrawing groups (e.g., -NO₂) | Can enhance electrophilicity of the lactone ring. | researchgate.net |
| Isocoumarins | Aromatic Ring | Methoxy groups (-OCH₃) | Can influence electronic properties and increase lipophilicity, potentially enhancing interaction with biological membranes. | researchgate.net |
| 3-Alkoxy-4-chloro-isocoumarins | 7-position | Guanidino group | Led to strong inhibitors of numerous serine proteases like HLE and thrombin. | nih.govnih.gov |
| Isocoumarins | 4-position | Chlorine atom (-Cl) | Enhances the reactivity of the lactone, creating potent serine protease inhibitors. | capes.gov.brnih.gov |
| Pyrazolopyrimidines | Pendant Acetamide | N,N-disubstitution | Allows for diversification of chemical properties without sacrificing affinity. | nih.gov |
Correlation between Computational Predictions and Experimental SAR Data
The integration of computational chemistry with experimental testing has become an indispensable part of modern drug discovery. physchemres.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activity of compounds and to understand their interactions with target molecules at a molecular level.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com For isocoumarin derivatives, a QSAR model might correlate properties like lipophilicity (logP), electronic descriptors (e.g., Hammett constants), and steric parameters (e.g., Taft parameters) with their observed inhibitory potency against a specific enzyme. nih.govresearchgate.net A well-validated QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which analogs to synthesize and test, thereby saving time and resources. researchgate.net Studies on coumarin (B35378) derivatives have shown that properties like dipole moment and the number of hydrogen bond donors can be strongly related to inhibitory activity. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies can provide a plausible binding mode within the active site of a target protein. These models can rationalize the experimental SAR data. For example, if SAR data shows that a bulky substituent at a certain position decreases activity, docking might reveal that this is due to a steric clash with an amino acid residue in the binding pocket. Conversely, if a particular substituent enhances activity, docking might show that it forms a favorable new hydrogen bond or hydrophobic interaction. physchemres.org
The true power of this approach lies in the iterative cycle between computational prediction and experimental validation. Computational models are built based on existing experimental data. These models then predict new, potentially more potent compounds. These compounds are synthesized and tested, and the new experimental data is used to refine and improve the computational models. This synergistic approach accelerates the lead optimization process and provides a deeper understanding of the molecular basis of the drug's action.
Target Identification and Validation
Experimental Approaches for Target Identification
Experimental methodologies are fundamental to understanding the biological activity of a new chemical entity. These approaches provide direct evidence of a compound's interaction with cellular components and its effect on biological pathways.
Biochemical Assays for Molecular Target Engagement
Biochemical assays are laboratory tests that measure the direct interaction between a compound and a potential molecular target, such as an enzyme or a receptor. For a compound like N-(1-oxo-1H-isochromen-3-yl)acetamide, researchers might employ assays to screen for inhibitory activity against a panel of enzymes, such as kinases, proteases, or hydrolases. For example, studies on other acetamide-containing compounds have successfully used such assays to identify them as inhibitors of enzymes like heme oxygenase-1 or butyrylcholinesterase. nih.govresearchgate.net However, no such data has been published for this compound.
Cell-Based Mechanistic Studies for Pathway Analysis
Cell-based assays are critical for understanding how a compound affects cellular processes and signaling pathways. These studies can reveal the functional consequences of a compound's interaction with its target within a living cell. For instance, if a compound were to target a key protein in a cancer-related pathway, cell-based assays could demonstrate its ability to inhibit cancer cell growth. Research on related isocoumarin (B1212949) derivatives, such as 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonamides, has involved evaluation of their effects on cancer cell growth, although they showed no significant cytotoxicity. researchgate.netbioorganica.com.ua Specific pathway analysis for this compound has not been documented.
Functional Screening Methods (e.g., knockdown, knockout, specific tool compounds)
Functional screening methods provide powerful tools to validate a potential drug target. Techniques like RNA interference (knockdown) or CRISPR-Cas9 (knockout) can be used to reduce or eliminate the expression of a specific protein. If a compound's effect is diminished in cells lacking the target protein, it provides strong evidence for on-target activity. There are currently no published studies that have utilized these techniques to identify or validate the target of this compound.
Computational Approaches for Target Identification
In recent years, computational methods have become an integral part of the drug discovery process, enabling researchers to predict potential biological targets for novel compounds and to understand their binding mechanisms at a molecular level.
Data Mining and Bioinformatics for Disease-Related Target Prioritization
Data mining and bioinformatics tools allow scientists to analyze vast datasets of genomic, proteomic, and clinical information to identify and prioritize potential drug targets associated with specific diseases. This approach can help to focus experimental efforts on targets that are most likely to be relevant. While these methods are widely used in drug discovery, their application to this compound has not been reported in the scientific literature.
Virtual Screening against Known Target Databases
Virtual screening is a computational technique that involves docking a compound's three-dimensional structure into the binding sites of thousands of known protein structures in silico. This allows for the rapid prediction of potential binding partners. For example, similar acetamide (B32628) derivatives have been investigated using molecular docking to predict their interaction with enzymes like α-glucosidase. nih.gov However, no virtual screening results for this compound have been made public.
Methods for Target Validation (Preclinical)
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement in Physiological Conditions
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the direct binding of a compound to its target protein within a physiological context, such as in intact cells or tissue samples. nih.govnih.gov The principle behind CETSA is that the binding of a ligand, such as a small molecule drug, can alter the thermal stability of its target protein. nih.govyoutube.com This change in stability is then measured to confirm target engagement.
The general workflow of a CETSA experiment is as follows:
Treatment: Intact cells or cell lysates are incubated with the compound of interest or a vehicle control.
Heating: The samples are heated across a range of temperatures. Proteins that are stabilized by ligand binding will remain in solution at higher temperatures compared to their unbound counterparts.
Separation: The aggregated, denatured proteins are separated from the soluble proteins, typically by centrifugation.
Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry. youtube.com
By plotting the amount of soluble protein as a function of temperature, a "melting curve" is generated. A shift in this curve to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein, thus confirming target engagement. nih.govnih.gov
CETSA is particularly valuable because it can be performed in a label-free manner, meaning that neither the compound nor the protein needs to be modified, which provides a more authentic measurement of the interaction. nih.govyoutube.com It can be used to:
Confirm that a drug candidate interacts with its intended target in a cellular environment. youtube.com
Assess the structure-activity relationship (SAR) for target engagement, helping to guide the chemical optimization of lead compounds. youtube.com
Identify potential off-target effects by assessing the thermal stability of other proteins in the proteome.
The table below outlines the key parameters and outcomes of a typical CETSA experiment.
| Parameter | Description | Relevance |
| Tagg | The aggregation temperature, which is the temperature at which 50% of the protein has aggregated. | A shift in Tagg (ΔTagg) in the presence of a compound indicates ligand-induced stabilization or destabilization. |
| ITDRF | Isothermal Dose-Response Fingerprint, where cells are treated with varying concentrations of a compound and heated at a single, fixed temperature. | This allows for the determination of the compound's potency (EC50) for target engagement in a cellular context. nih.gov |
While there is no specific CETSA data available for this compound in the reviewed literature, this technique represents a key method for validating the direct interaction of a compound with its intended target in preclinical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-oxo-1H-isochromen-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and acetylation. For example, analogous compounds (e.g., indazole-based acetamides) are synthesized via nucleophilic substitution or coupling reactions using carbodiimides as coupling agents . Key steps:
- Cyclization : Use acidic or basic conditions to form the isochromen ring.
- Acetylation : Introduce the acetamide group via reaction with acetyl chloride in dichloromethane (CH₂Cl₂) under controlled pH (e.g., Na₂CO₃ as base) .
- Optimization : Monitor reaction progress using HPLC or TLC. Adjust temperature (e.g., 0–80°C) and solvent polarity to improve yields (e.g., >50% as in ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm acetamide linkage (δ ~2.1 ppm for CH₃CO) and isochromen ring protons (aromatic δ 6.5–8.5 ppm). Use deuterated solvents (CDCl₃ or DMSO-d₆) .
- HPLC : Ensure >95% purity using a C18 column with MeOH/H₂O gradients .
- Mass Spectrometry : ESI/APCI-MS to validate molecular weight (e.g., [M+H]⁺ peaks as in ).
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) .
- Dose-response curves : Use concentrations from 1–100 µM. Include positive controls (e.g., indomethacin for COX-2 assays) .
Advanced Research Questions
Q. How can conflicting crystallographic data on this compound be resolved?
- Methodology :
- Refinement tools : Use SHELXL for small-molecule crystallography. Address disorder in the isochromen ring by applying restraints (e.g., DELU and SIMU commands) .
- Validation : Cross-check with PLATON (e.g., ADDSYM for symmetry checks) and CCDC databases for similar structures.
- Example : Discrepancies in bond lengths (>0.02 Å) may require re-measurement of diffraction data at higher resolution (e.g., <1.0 Å) .
Q. What strategies optimize the compound’s bioavailability while retaining activity?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., -OH or -SO₃H) at non-critical positions. For example, sulfonation of the isochromen ring improved solubility in .
- Prodrug design : Link the acetamide to a hydrolyzable ester (e.g., p-nitrophenyl ester) for controlled release .
- In silico modeling : Use SwissADME to predict logP and permeability. Aim for logP <3 to enhance absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
